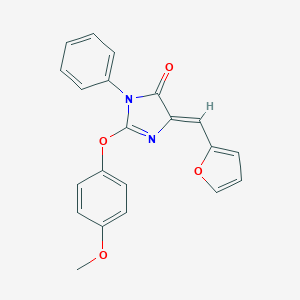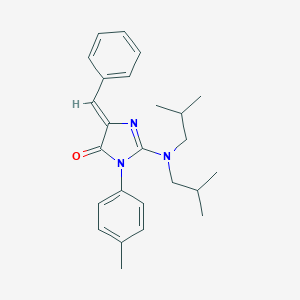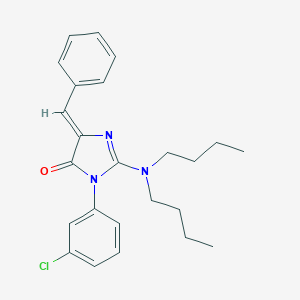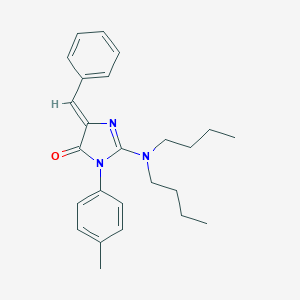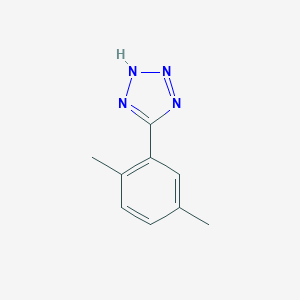
5-(2,5-dimethylphenyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethylphenyl)-2H-tetrazole, also known as DMTZ, is a tetrazole compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 5-(2,5-dimethylphenyl)-2H-tetrazole is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In microbial infections, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In microbial infections, this compound has been shown to inhibit the growth and replication of various bacterial and fungal species.
実験室実験の利点と制限
5-(2,5-dimethylphenyl)-2H-tetrazole has several advantages for lab experiments, including its high yield and purity, stability, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the research on 5-(2,5-dimethylphenyl)-2H-tetrazole, including the development of novel this compound-based drugs for the treatment of various diseases, the synthesis of new this compound-based materials with unique properties, and the investigation of the mechanism of action of this compound in various biological processes. Additionally, the potential toxicity of this compound should be further investigated to ensure its safe use in various applications.
In conclusion, this compound is a tetrazole compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of novel drugs, materials, and technologies that can benefit society.
合成法
The synthesis of 5-(2,5-dimethylphenyl)-2H-tetrazole can be achieved through several methods, including the reaction of 2,5-dimethylphenylhydrazine with sodium azide, followed by the oxidation of the resulting intermediate with hydrogen peroxide. Another method involves the reaction of 2,5-dimethylphenylhydrazine with nitrous acid, followed by the reaction with sodium azide. Both methods result in the formation of this compound with high yield and purity.
科学的研究の応用
5-(2,5-dimethylphenyl)-2H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and explosives. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In explosives, this compound has been used as a component of high-energy materials due to its high energy content and stability.
特性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.2 g/mol |
IUPAC名 |
5-(2,5-dimethylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C9H10N4/c1-6-3-4-7(2)8(5-6)9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13) |
InChIキー |
GVQNHMLQGANEEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NNN=N2 |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
